Cas no 1803608-60-7 (ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate)
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
- AT34677
- EN300-220020
- 1803608-60-7
- ethyl5,5-dimethyl-4-oxooxolane-3-carboxylate
- Z1813176828
- AKOS033801290
- ethyl 5,5-dimethyl-4-oxotetrahydrofuran-3-carboxylate
-
- MDL: MFCD26131224
- Inchi: 1S/C9H14O4/c1-4-12-8(11)6-5-13-9(2,3)7(6)10/h6H,4-5H2,1-3H3
- InChI Key: VPVPKYZTNBWITG-UHFFFAOYSA-N
- SMILES: O1CC(C(=O)OCC)C(C1(C)C)=O
Computed Properties
- Exact Mass: 186.089
- Monoisotopic Mass: 186.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6A^2
- XLogP3: 0.7
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E902908-10mg |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | E902908-50mg |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | E902908-100mg |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 100mg |
$ 295.00 | 2022-06-02 | ||
| Enamine | EN300-220020-1g |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 94% | 1g |
$743.0 | 2023-09-16 | |
| Enamine | EN300-220020-5g |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 94% | 5g |
$2152.0 | 2023-09-16 | |
| Enamine | EN300-220020-10g |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 94% | 10g |
$3191.0 | 2023-09-16 | |
| Chemenu | CM465303-250mg |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 95%+ | 250mg |
$353 | 2023-03-26 | |
| Chemenu | CM465303-500mg |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 95%+ | 500mg |
$648 | 2023-03-26 | |
| Chemenu | CM465303-1g |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 95%+ | 1g |
$822 | 2023-03-26 | |
| Enamine | EN300-220020-0.05g |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate |
1803608-60-7 | 94% | 0.05g |
$174.0 | 2023-09-16 |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Ethyl 5,5-Dimethyl-4-oxooxolane-3-carboxylate (CAS No. 1803608-60-7): A Comprehensive Overview
Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS No. 1803608-60-7) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and chemical research. This compound belongs to the class of oxolanes and is characterized by its ester functional group and the presence of a ketone moiety, making it a versatile building block for the synthesis of more complex molecules.
The chemical structure of ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is defined by its molecular formula, C10H16O4. The compound features a five-membered ring with two methyl groups attached to the same carbon atom, creating a highly stable and reactive structure. The ester group (COOEt) and the ketone group (C=O) are key functional groups that contribute to its reactivity and potential for chemical transformations.
In the realm of pharmaceutical research, ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate has shown promise as an intermediate in the synthesis of novel drugs. Recent studies have explored its use in the development of anti-inflammatory agents, antiviral compounds, and potential anticancer drugs. The ketone group in the molecule can be readily converted into other functional groups, such as hydroxyl or amine groups, through various chemical reactions, making it a valuable starting material for drug discovery.
One notable application of ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The ester group in ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate can be hydrolyzed by esterases in vivo, releasing the active drug moiety. This property makes it an attractive candidate for improving the pharmacokinetic properties of drugs, such as enhancing their solubility or reducing their toxicity.
In chemical synthesis, ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate serves as a versatile building block for constructing complex organic molecules. Its reactivity and stability make it suitable for a wide range of reactions, including nucleophilic addition to the ketone group, esterification reactions, and ring-opening reactions. These reactions can be used to introduce various functional groups or to modify existing ones, thereby expanding the scope of potential applications.
The physical properties of ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate include its melting point, boiling point, and solubility characteristics. It is typically a colorless liquid at room temperature with a characteristic odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
From a safety perspective, ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is generally considered safe when handled under appropriate conditions. However, like many organic compounds, it should be stored away from heat sources and incompatible materials to prevent decomposition or reaction. Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks.
In conclusion, ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS No. 1803608-60-7) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique chemical structure and reactivity make it an invaluable tool for scientists working on drug discovery and development projects. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.
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